4-Sulfophthalic acid trisodium salt
Overview
Description
4-Sulfophthalic acid trisodium salt is an organic compound with the chemical formula C8H3Na3O7S. It is a trisodium salt of 4-sulfophthalic acid, characterized by the presence of a sulfonic acid group and two carboxylate groups. This compound is commonly used in various industrial and laboratory applications due to its unique chemical properties .
Mechanism of Action
Target of Action
It has been used as an intermediate in the synthesis of al (iii) phthalocyanine chloride tetrasulfonic acid , a class of mammalian cell photosensitizer which may be useful in photodynamic therapy for cancer .
Biochemical Pathways
It’s known that it has been used in the preparative separation of 3- and 4-sulfophthalic acid from a mixture by high-speed counter-current chromatography
Action Environment
It’s known that the compound is relatively stable under normal conditions .
Preparation Methods
4-Sulfophthalic acid trisodium salt is typically synthesized through the reaction of 4-sulfophthalic acid with sodium hydroxide. The process involves dissolving 4-sulfophthalic acid in water and then adding sodium hydroxide to the solution. The mixture is then filtered and crystallized to obtain the trisodium salt . Industrial production methods often involve similar steps but on a larger scale, ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
4-Sulfophthalic acid trisodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Complexation: It can form complexes with metal ions, which is useful in various applications
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Sulfophthalic acid trisodium salt has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: It is explored for its potential use in drug development and photodynamic therapy for cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
4-Sulfophthalic acid trisodium salt can be compared with other similar compounds, such as:
- 5-Sulfoisophthalic acid sodium salt
- Dimethyl 5-sulfoisophthalate sodium salt
- Copper phthalocyanine-3,4′,4″,4″′-tetrasulfonic acid tetrasodium salt
- Sulfosuccinic acid solution
These compounds share similar functional groups but differ in their specific chemical structures and properties. This compound is unique due to its specific arrangement of sulfonic and carboxylate groups, which confer distinct reactivity and applications .
Properties
IUPAC Name |
trisodium;4-sulfonatophthalate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O7S.3Na/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12;;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFDIIDATFUMQH-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Na3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546731 | |
Record name | Trisodium 4-sulfonatobenzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3325-08-4 | |
Record name | Trisodium 4-sulfonatobenzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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